molecular formula C20H18ClNO4S B379236 3,5-DIMETHYL 4-(3-CHLOROPHENYL)-1-[(THIOPHEN-2-YL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

3,5-DIMETHYL 4-(3-CHLOROPHENYL)-1-[(THIOPHEN-2-YL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Cat. No.: B379236
M. Wt: 403.9g/mol
InChI Key: AQNGYEFUYYKQKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-DIMETHYL 4-(3-CHLOROPHENYL)-1-[(THIOPHEN-2-YL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the dihydropyridine family This compound is characterized by its unique structure, which includes a chlorophenyl group, a thiophen-2-ylmethyl group, and two carboxylate groups

Preparation Methods

The synthesis of 3,5-DIMETHYL 4-(3-CHLOROPHENYL)-1-[(THIOPHEN-2-YL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature and pressure, and the use of advanced catalytic systems.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert it into tetrahydropyridine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3,5-DIMETHYL 4-(3-CHLOROPHENYL)-1-[(THIOPHEN-2-YL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical studies to understand enzyme interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of cardiovascular drugs.

    Industry: It is used in the production of materials with specific electronic properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The dihydropyridine ring can interact with calcium channels, modulating their activity and affecting cellular processes. The presence of the chlorophenyl and thiophen-2-ylmethyl groups can enhance its binding affinity and specificity towards these targets, leading to its biological effects.

Comparison with Similar Compounds

Compared to other dihydropyridine derivatives, 3,5-DIMETHYL 4-(3-CHLOROPHENYL)-1-[(THIOPHEN-2-YL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substituents. Similar compounds include:

    Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension.

    Amlodipine: Another calcium channel blocker with a longer duration of action.

    Nicardipine: Used for its vasodilatory properties in cardiovascular diseases. The uniqueness of this compound lies in its enhanced binding properties and potential for targeted therapeutic applications.

Properties

Molecular Formula

C20H18ClNO4S

Molecular Weight

403.9g/mol

IUPAC Name

dimethyl 4-(3-chlorophenyl)-1-(thiophen-2-ylmethyl)-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C20H18ClNO4S/c1-25-19(23)16-11-22(10-15-7-4-8-27-15)12-17(20(24)26-2)18(16)13-5-3-6-14(21)9-13/h3-9,11-12,18H,10H2,1-2H3

InChI Key

AQNGYEFUYYKQKD-UHFFFAOYSA-N

SMILES

COC(=O)C1=CN(C=C(C1C2=CC(=CC=C2)Cl)C(=O)OC)CC3=CC=CS3

Canonical SMILES

COC(=O)C1=CN(C=C(C1C2=CC(=CC=C2)Cl)C(=O)OC)CC3=CC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.